molecular formula C14H15N3O3 B12905827 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate

4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate

Cat. No.: B12905827
M. Wt: 273.29 g/mol
InChI Key: DTWUSJXFEXBPTG-UHFFFAOYSA-N
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Description

4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-amino-2-methoxyphenethylamine with pyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the process. Common reagents used in the synthesis include ammonium acetate and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-2-methoxyphenethyl pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-(4-amino-2-methoxyphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-19-13-6-12(15)3-2-10(13)4-5-20-14(18)11-7-16-9-17-8-11/h2-3,6-9H,4-5,15H2,1H3

InChI Key

DTWUSJXFEXBPTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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